molecular formula C17H23N3OS B2997956 1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one CAS No. 897483-51-1

1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one

Cat. No. B2997956
M. Wt: 317.45
InChI Key: JHYLHGPGANRBCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one, also known as DM, is a chemical compound with the molecular formula C17H23N3OS and a molecular weight of 317.451. It is available for research use2.



Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the search results. However, similar compounds have been synthesized and screened for their in vitro cytotoxic activity3. For a detailed synthesis procedure, it is recommended to refer to the original research papers or contact the supplier4.



Molecular Structure Analysis

The exact molecular structure of this compound is not provided in the search results. However, similar compounds have been studied for their crystal structure5. For a detailed molecular structure analysis, it is recommended to refer to the original research papers or contact the supplier4.



Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the search results. However, similar compounds have shown potent inhibitory activities against certain cancer cell lines6. For a detailed chemical reactions analysis, it is recommended to refer to the original research papers.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the search results. For a detailed physical and chemical properties analysis, it is recommended to refer to the original research papers or contact the supplier4.


Future Directions

The future directions for the research and development of this compound are not explicitly mentioned in the search results. However, similar compounds have been synthesized and screened for their in vitro cytotoxic activity, indicating potential applications in cancer treatment6. For detailed future directions, it is recommended to refer to the original research papers.


properties

IUPAC Name

1-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3OS/c1-4-5-15(21)19-6-8-20(9-7-19)17-18-14-11-12(2)10-13(3)16(14)22-17/h10-11H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYLHGPGANRBCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=NC3=CC(=CC(=C3S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(5,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one

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